molecular formula C12H15NO4 B12399331 N-(Phenoxycarbonyl)-L-valine-d8

N-(Phenoxycarbonyl)-L-valine-d8

Cat. No.: B12399331
M. Wt: 245.30 g/mol
InChI Key: HVJMEAOTIUMIBJ-CHTGQDPCSA-N
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Description

N-(Phenoxycarbonyl)-L-valine-d8 is a deuterated derivative of N-(Phenoxycarbonyl)-L-valine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the valine moiety, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenoxycarbonyl)-L-valine-d8 typically involves the reaction of L-valine-d8 with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(Phenoxycarbonyl)-L-valine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Phenoxycarbonyl)-L-valine-d8 has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenoxycarbonyl)-L-valine-d8 involves its incorporation into polypeptides and other biomolecules. The deuterium atoms provide stability and allow for detailed studies of molecular interactions and pathways. The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

  • N-(Phenoxycarbonyl)-L-valine
  • N-(Phenoxycarbonyl)-L-leucine
  • N-(Phenoxycarbonyl)-L-isoleucine

Comparison: N-(Phenoxycarbonyl)-L-valine-d8 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for isotopic labeling studies. Compared to its non-deuterated counterparts, it offers advantages in tracing and studying metabolic pathways and molecular interactions .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

245.30 g/mol

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-(phenoxycarbonylamino)-3-(trideuteriomethyl)butanoic acid

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1/i1D3,2D3,8D,10D

InChI Key

HVJMEAOTIUMIBJ-CHTGQDPCSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

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